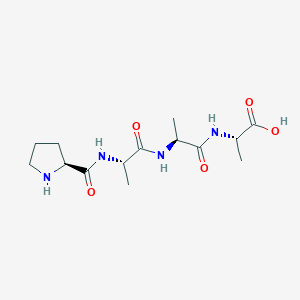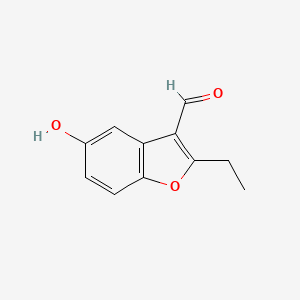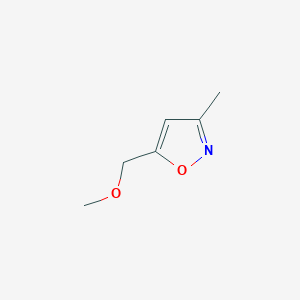
3-Methylbutyl 3,7-dichloroquinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopentyl 3,7-dichloroquinoline-8-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopentyl 3,7-dichloroquinoline-8-carboxylate typically involves the esterification of 3,7-dichloroquinoline-8-carboxylic acid with isopentyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of Isopentyl 3,7-dichloroquinoline-8-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Isopentyl 3,7-dichloroquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Isopentyl 3,7-dichloroquinoline-8-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new therapeutic agents for diseases such as malaria and cancer.
Industry: Utilized in the development of herbicides and pesticides due to its selective herbicidal activity.
Mechanism of Action
The mechanism of action of Isopentyl 3,7-dichloroquinoline-8-carboxylate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound acts as an auxin-type herbicide, disrupting the normal growth processes of weeds by mimicking the plant hormone auxin. This leads to uncontrolled growth and eventually the death of the weed .
Comparison with Similar Compounds
Similar Compounds
Quinclorac: Another quinoline derivative used as a selective herbicide.
3,7-Dichloroquinoline-8-carboxylic acid: The parent compound from which Isopentyl 3,7-dichloroquinoline-8-carboxylate is derived.
Ethyl 3,7-dichloroquinoline-8-carboxylate: A similar ester derivative with ethyl alcohol instead of isopentyl alcohol.
Uniqueness
Isopentyl 3,7-dichloroquinoline-8-carboxylate is unique due to its specific ester group, which can influence its biological activity and physical properties. The isopentyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its efficacy as a herbicide or therapeutic agent .
Properties
CAS No. |
381686-77-7 |
|---|---|
Molecular Formula |
C15H15Cl2NO2 |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
3-methylbutyl 3,7-dichloroquinoline-8-carboxylate |
InChI |
InChI=1S/C15H15Cl2NO2/c1-9(2)5-6-20-15(19)13-12(17)4-3-10-7-11(16)8-18-14(10)13/h3-4,7-9H,5-6H2,1-2H3 |
InChI Key |
DLLOBDIRHFBSGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


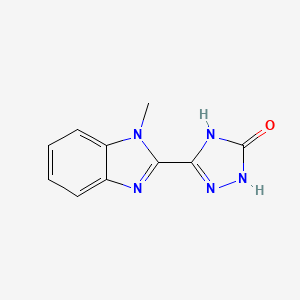
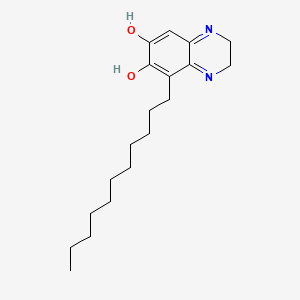
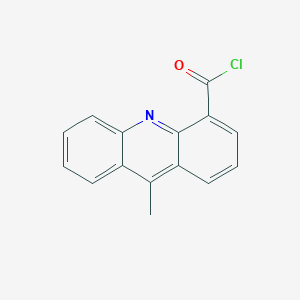
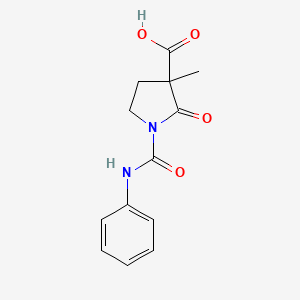
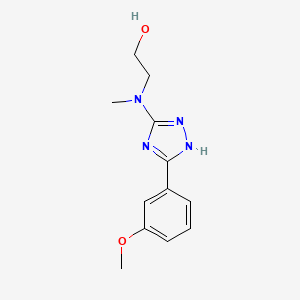
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)

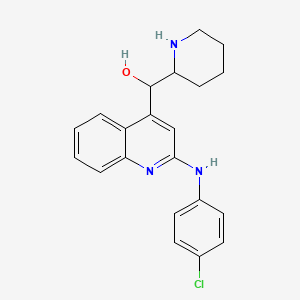
![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
